Product packaging for 4-Amino-1-methylpiperidine-2,6-dione(Cat. No.:)

4-Amino-1-methylpiperidine-2,6-dione

Cat. No.: B13340647
M. Wt: 142.16 g/mol
InChI Key: MVBBFKNBRIIVCS-UHFFFAOYSA-N
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Description

4-Amino-1-methylpiperidine-2,6-dione (CAS 770653-96-8) is an organic compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . It features a piperidine-2,6-dione core structure, which is a scaffold of significant interest in medicinal chemistry and drug discovery. Piperidine-2,6-dione derivatives are a key area of research due to their wide range of biological activities . Novel compounds based on this structure have been investigated for their potential in preventing or treating various conditions, including specific cancers, inflammatory diseases, and chronic graft versus host disease . The mechanism of action for this class of compounds often involves modulation of inflammatory cytokines and interaction with specific biological targets, making them valuable tools for pharmacological and biological studies . Researchers utilize this and related derivatives as key intermediates or building blocks in the synthesis of more complex molecules for pharmaceutical R&D . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O2 B13340647 4-Amino-1-methylpiperidine-2,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

4-amino-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C6H10N2O2/c1-8-5(9)2-4(7)3-6(8)10/h4H,2-3,7H2,1H3

InChI Key

MVBBFKNBRIIVCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(CC1=O)N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 4 Amino 1 Methylpiperidine 2,6 Dione

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. For 4-Amino-1-methylpiperidine-2,6-dione, these techniques are crucial for confirming the presence of key functional groups.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its amide, amine, and alkyl functionalities.

Key expected vibrational modes would include:

N-H stretching of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C=O stretching of the dione (B5365651) functionality, which would likely present as strong, distinct bands between 1680 and 1750 cm⁻¹. The exact position can be influenced by hydrogen bonding.

N-H bending of the amine group, anticipated around 1590-1650 cm⁻¹.

C-N stretching vibrations for both the amine and the amide groups, expected in the 1000-1350 cm⁻¹ region.

C-H stretching of the methyl and piperidine (B6355638) ring methylene (B1212753) groups, which would be observed in the 2850-3000 cm⁻¹ range.

The following table presents typical IR absorption frequencies for functional groups present in this compound, based on data from related molecules.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch (Amine)3300-3500-NH₂
C-H Stretch (Alkyl)2850-3000-CH₃, -CH₂-
C=O Stretch (Amide/Dione)1680-1750-C(O)NC(O)-
N-H Bend (Amine)1590-1650-NH₂
C-N Stretch1000-1350Amine, Amide

Note: The data in this table is representative and based on the analysis of similar compounds, not on direct experimental measurement of this compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for observing non-polar bonds.

Expected prominent Raman signals would include:

Symmetric C=O stretching vibrations of the dione.

Vibrations of the piperidine ring skeleton.

C-H bending and stretching modes.

Vibrational ModeExpected Raman Shift (cm⁻¹)Functional Group/Moiety
C-H Stretch2800-3000-CH₃, -CH₂-
C=O Stretch1650-1750-C(O)NC(O)-
Piperidine Ring Breathing/Deformation800-1200Piperidine Ring

Note: This data is illustrative and derived from general knowledge of Raman spectroscopy of related heterocyclic and carbonyl compounds.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal.

A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the amino and carbonyl groups, that dictate the crystal packing. Although no specific crystallographic data for this compound has been published, it is anticipated that the piperidine ring would adopt a chair conformation to minimize steric strain. The orientations of the amino and methyl groups (axial vs. equatorial) would also be definitively determined.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for pharmaceutical compounds as different polymorphs can exhibit varying physical properties. Piperidinedione derivatives are known to exhibit polymorphism. Studies on related structures have shown that different crystallization conditions can lead to the formation of distinct crystal forms with different packing arrangements and hydrogen-bonding networks. Such studies are crucial for understanding the stability and properties of the solid form of this compound.

Other Complementary Analytical Techniques

In addition to vibrational spectroscopy and X-ray diffraction, other analytical techniques are essential for a full characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the molecular structure. The ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the amino group, and the different methylene groups of the piperidine ring. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms, including the two carbonyl carbons.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and can provide information about the structure of the molecule through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would be characteristic of its structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stability

Detailed research findings, including specific methods (e.g., column type, mobile phase composition, flow rate, detection wavelength) and data tables for the purity assessment and stability studies of this compound using HPLC, are not available in the reviewed literature.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Specific examples and data regarding the use of TLC to monitor the synthesis of this compound, including details on stationary phases, mobile phases, and visualization techniques, could not be located in published scientific sources.

Computational and Theoretical Chemistry Studies on 4 Amino 1 Methylpiperidine 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For piperidine (B6355638) derivatives, DFT, particularly using hybrid functionals like B3LYP, has been reliably used to calculate geometrical parameters, electronic properties, and vibrational wavenumbers. researchgate.net Studies on related compounds have shown a high degree of agreement between experimental results and those predicted by DFT calculations. researchgate.net For 4-Amino-1-methylpiperidine-2,6-dione, DFT would be applied to optimize its molecular structure, predict its infrared and Raman spectra, and calculate its electronic properties. researchgate.netresearchgate.net

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These methods have been used alongside DFT to study piperidine-containing molecules. researchgate.net For instance, in studies of 1-Amino-4-methylpiperazine, a related heterocyclic amine, ab initio HF calculations were performed to analyze vibrational spectra and molecular properties. nih.gov Applying these methods to this compound would provide a foundational understanding of its molecular orbitals and electronic energies.

Molecular Geometry and Conformation Analysis

Computational methods are crucial for determining the three-dimensional arrangement of atoms in a molecule and identifying its stable conformations. The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat, with the chair form typically being the most stable.

For this compound, conformational analysis would involve optimizing the geometry of different possible isomers (e.g., chair conformations with axial or equatorial substituents) to determine their relative energies and stabilities. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly employed for such geometry optimizations. researchgate.net This analysis would predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's preferred shape.

Electronic Structure and Properties Calculation (e.g., HOMO-LUMO)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important.

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. mdpi.com

For similar heterocyclic compounds, DFT calculations have been used to determine HOMO-LUMO energies and map their electron density distributions. nih.govnih.gov Such an analysis for this compound would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule might interact with other reagents.

ParameterValue (eV)Description
HOMO Energy-Energy of the highest occupied molecular orbital.
LUMO Energy-Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)-Difference between LUMO and HOMO energies.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, helping to understand how reactants are converted into products.

To elucidate a reaction mechanism, computational chemists identify the transition states—the highest energy points along a reaction coordinate. By calculating the energy of reactants, transition states, and products, an energy profile for the reaction can be constructed. This analysis reveals the activation energy, which determines the reaction rate. DFT calculations are frequently used to locate transition state structures and map out the minimum energy pathway for a reaction. While specific reaction mechanisms involving this compound have not been computationally studied in the available literature, this approach would be vital for understanding its synthesis or degradation pathways.

Energy Profiles of Chemical Transformations

A computational analysis of the energy profiles of chemical transformations involving this compound would theoretically involve the use of quantum mechanical methods to map the potential energy surface of a given reaction. This would include the identification of reactants, products, intermediates, and transition states. Key parameters such as activation energies and reaction enthalpies would be calculated to provide a quantitative understanding of the reaction kinetics and thermodynamics.

Such studies are crucial for predicting reaction mechanisms, understanding substituent effects on reactivity, and designing novel synthetic pathways. For a molecule like this compound, potential transformations of interest could include reactions involving the amino group, modifications of the piperidine-2,6-dione core, or ring-opening reactions. However, no published research detailing these energy profiles for this specific compound could be located.

Vibrational Spectra Prediction and Interpretation

The prediction and interpretation of the vibrational spectra (infrared and Raman) of this compound would be accomplished using computational methods, primarily Density Functional Theory (DFT). These calculations would yield the harmonic vibrational frequencies and their corresponding intensities. By analyzing the atomic displacements for each vibrational mode, a detailed assignment of the spectral bands to specific functional groups and types of molecular motion (e.g., stretching, bending, and torsional modes) can be made.

A comparison between the theoretically predicted spectrum and an experimentally obtained spectrum is a powerful tool for structural elucidation and confirmation. For this compound, characteristic vibrational modes would be expected for the N-H stretches of the amino group, C=O stretches of the dione (B5365651) functionality, C-N stretches of the piperidine ring and the N-methyl group, and various C-H bending and stretching vibrations. While studies on similar piperidine derivatives exist, specific vibrational analysis data for this compound is not available in the scientific literature.

Advanced Computational Methodologies Applicable to Piperidinediones

A variety of advanced computational methodologies could be applied to study piperidinediones, including this compound, to gain deeper insights into their behavior in complex environments. These methods extend beyond static quantum chemical calculations.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the conformational dynamics of this compound in different solvents or in a biological environment, such as the active site of a protein. This method provides a time-resolved picture of molecular motion, allowing for the investigation of solvation effects, intermolecular interactions, and the exploration of the conformational landscape.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: For studying chemical reactions or interactions within a large system (e.g., an enzyme-substrate complex), QM/MM methods would be highly suitable. In this approach, the chemically active region (e.g., the substrate and key active site residues) is treated with a high level of theory (QM), while the remainder of the system is described by a more computationally efficient classical force field (MM). This hybrid approach allows for the accurate modeling of electronic effects in a complex environment.

While these methodologies are well-established and have been applied to a wide range of chemical and biological systems, including other piperidine and dione-containing molecules, their specific application to this compound has not been reported in the available literature.

Chemical Reactivity and Transformation Pathways of 4 Amino 1 Methylpiperidine 2,6 Dione

Reactions Involving the Amino Group at C-4

The exocyclic amino group at the C-4 position is a primary site of reactivity, functioning as a nucleophile in a variety of chemical transformations. Its reactivity is influenced by the stereochemistry of the piperidine (B6355638) ring and the electronic effects of the dione (B5365651) functionality.

Nucleophilic Reactivity of the Amino Functionality

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile. This nucleophilicity is central to many of its derivatization reactions. The basicity of this amino group is a key factor in its nucleophilic character, and it readily participates in reactions with a wide range of electrophiles. Common transformations include reactions with alkylating and acylating agents. For instance, it can undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones to form secondary amines.

Derivatization Reactions at the Amino Group

The amino group of 4-Amino-1-methylpiperidine-2,6-dione is amenable to a variety of derivatization reactions, allowing for the synthesis of a diverse array of analogs. These reactions are fundamental in modifying the compound's physicochemical properties.

Acylation and Amide Bond Formation: The amino group readily reacts with acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids to form amide bonds. This is a common strategy for introducing a wide range of substituents. The formation of these amide linkages is a cornerstone of peptide and medicinal chemistry.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization is often employed to introduce functionalities that can alter biological activity or serve as protecting groups.

Reductive Amination: The amino group can be further functionalized through reductive amination. This two-step process involves the initial formation of an imine or enamine with a carbonyl compound, followed by reduction with an appropriate reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield a more substituted amine.

Reaction Type Reagent Class Functional Group Formed
AcylationAcid chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
Reductive AminationAldehydes, KetonesSecondary/Tertiary Amine

Reactions at the Piperidinedione Carbonyl Centers

The two carbonyl groups of the piperidinedione ring are electrophilic centers and are susceptible to nucleophilic attack. Their reactivity is somewhat attenuated by the delocalization of the nitrogen lone pair of the imide functionality.

Nucleophilic Addition to Carbonyls

The carbonyl carbons can be attacked by strong nucleophiles. However, due to the stability of the imide ring, these reactions are less common than those involving the exocyclic amino group. Grignard reagents and organolithium compounds can add to the carbonyls, but these reactions can be complex and may lead to ring opening. Reductions of the carbonyl groups can be achieved using powerful reducing agents like lithium aluminum hydride, which would typically reduce the imides to the corresponding diamines.

Alpha-Carbon Reactivity and Enolization Processes

The α-carbons, adjacent to the carbonyl groups, possess acidic protons that can be removed by a strong base to form an enolate. The formation of an enolate is a key step in many carbon-carbon bond-forming reactions.

Enolate Formation: The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically required to deprotonate the α-carbon without competing nucleophilic addition to the carbonyls. The resulting enolate is a powerful nucleophile.

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon. This allows for the elaboration of the carbon skeleton of the molecule.

Process Key Reagent/Intermediate Outcome
EnolizationStrong, non-nucleophilic base (e.g., LDA)Enolate formation
Alpha-AlkylationEnolate and Alkyl halideC-C bond formation at the α-carbon

Transformations of the Piperidine Ring System

The piperidine ring itself can undergo transformations, although these often require more forcing conditions than reactions at the functional groups.

Ring-Opening Reactions: The imide functionality, while relatively stable, can be hydrolyzed under strong acidic or basic conditions. This would lead to the opening of the piperidine ring to form a substituted glutaric acid derivative.

Ring Expansion and Rearrangement: While not commonly reported for this specific molecule, piperidine rings, in general, can undergo ring expansion reactions to form azepane derivatives. Such transformations often involve specific functional group arrangements that facilitate rearrangement, for instance, via neighboring group participation.

Fused Ring Formation: The dione functionality and the α-carbons can be utilized in cyclization reactions to form fused bicyclic systems. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the piperidine core.

Ring Expansion and Contraction Reactions

The stability of the six-membered piperidine-2,6-dione ring means that ring expansion and contraction reactions are not common transformations under typical laboratory conditions. Such reactions would require significant energy input or specific reagents to induce skeletal rearrangement, for instance, via photochemical processes or complex multi-step sequences involving ring opening followed by a different cyclization. Based on available scientific literature, specific examples of ring expansion or contraction involving the this compound scaffold or its close derivatives appear to be an underexplored area of research.

Hydrogenation and Dehydrogenation of the Ring

The piperidine-2,6-dione ring can undergo both hydrogenation and dehydrogenation under catalytic conditions, altering the saturation state of the heterocyclic core.

Hydrogenation: The catalytic hydrogenation of the piperidine ring itself is not possible as it is already fully saturated. However, the two carbonyl groups of the dione are susceptible to reduction. Depending on the catalyst and reaction conditions, this can lead to partial reduction to a hydroxy-piperidinone or full reduction to the corresponding 4-amino-1-methylpiperidine-2,6-diol. The hydrogenation of N-heterocyclic compounds is a well-established field, typically employing transition metal catalysts. researchgate.net For instance, the hydrogenation of pyridine (B92270) rings to piperidines is effectively achieved with catalysts like Platinum(IV) oxide (PtO₂), often under hydrogen pressure in acidic media like glacial acetic acid. asianpubs.org Similar conditions could potentially be adapted for the reduction of the carbonyl moieties within the this compound structure.

Dehydrogenation: The reverse reaction, catalytic dehydrogenation, can introduce unsaturation into the piperidine ring, potentially leading to the formation of a dihydropyridinedione or, with further oxidation, a pyridinedione derivative. The dehydrogenation of piperidine to pyridine has been studied using various catalysts, including platinum or palladium on silica (B1680970) gel supports at elevated temperatures (200-500 °C) in the presence of hydrogen gas. google.com Another system utilizes a silicon dioxide support activated with copper, nickel, and chromium. google.com A kinetic study of piperidine dehydrogenation over a CoO-MoO₃-γAl₂O₃ catalyst found the reaction order to be -1.5 with respect to hydrogen partial pressure, indicating that the presence of hydrogen inhibits the reaction rate. utwente.nl

Transformation Catalyst System Typical Conditions Potential Product
Hydrogenation (of C=O)Platinum(IV) oxide (PtO₂)H₂ gas (50-70 bar), Glacial Acetic Acid4-Amino-1-methylpiperidine-2,6-diol
Dehydrogenation (of Ring)Palladium on Silica Gel200-500 °C, H₂ carrier gas4-Amino-1-methyl-dihydropyridine-2,6-dione
Dehydrogenation (of Ring)Cu/Ni/Cr on SiO₂High Temperature, Gas Phase4-Amino-1-methyl-dihydropyridine-2,6-dione

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of substituted piperidines and glutarimides.

Regioselectivity: In reactions involving this compound, regioselectivity would be dictated by the relative reactivity of different sites. The protons at the C3 and C5 positions, being alpha to the carbonyl groups, are acidic and can be removed to form enolates, enabling reactions at these positions. The 4-amino group provides another site of nucleophilic reactivity. Directed C-H activation offers a powerful tool for regioselective functionalization. For example, ruthenium-catalyzed C-H activation has been used for the mono-arylation of piperidines at the α-position relative to the nitrogen by employing a removable pyridine-based directing group. nih.gov The presence of a bulky substituent on the directing group was crucial for preventing bis-arylation, highlighting the fine control achievable. nih.gov

Stereoselectivity: Given the presence of a potential stereocenter at the C4 position, controlling stereochemistry in reactions is paramount. Research on related glutarimide (B196013) systems demonstrates that high levels of stereocontrol are achievable. In a notable example, asymmetric rhodium-catalyzed cyclopropanation of glutarimide substrates bearing a vinyl group was performed. nih.gov These reactions proceeded with high diastereoselectivity and, crucially, were shown to be stereoretentive, meaning the original stereochemistry at the alpha-position of the glutarimide was preserved throughout the transformation. nih.gov Similarly, rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions have been developed to access polysubstituted piperidines with high enantioselectivity. nih.govnih.gov Subsequent hydrogenation of a vinylogous amide product from this reaction proceeded with high diastereoselectivity (>19:1), where the initially installed stereocenter directed the outcome of the reduction. nih.govnih.gov These examples underscore the potential for achieving high stereocontrol in reactions involving the this compound scaffold.

Catalytic Transformations

Catalysis offers a powerful means to functionalize and transform the piperidine-2,6-dione core under mild and selective conditions. A wide array of transition metals and organocatalysts can be employed to mediate diverse chemical reactions.

Metal-Catalyzed Reactions

Transition metal catalysis is instrumental in forming C-C and C-N bonds, as well as in hydrogenation and other transformations. The piperidine-2,6-dione scaffold is a versatile substrate for many such reactions.

Gold(I), Palladium, and Nickel Catalysis: These metals are particularly prominent in cross-coupling reactions. N-acyl-glutarimides have been identified as highly reactive precursors for N–C(O) bond cross-coupling, where the reactivity is enhanced by the ground-state destabilization of the amide bond within the ring system. acs.orgresearchgate.net Palladium catalysts, such as [Pd(IPr)(cin)Cl], are effective in Suzuki–Miyaura cross-coupling reactions with N-acyl-glutarimides. acs.org Palladium catalysis is also central to synthesizing various pharmaceuticals through C-C and C-N bond formation. rsc.orgmdpi.com Nickel-catalyzed asymmetric reductive cross-coupling has been developed to synthesize enantioenriched α-arylglutarimides from α-substituted imides and aryl halides. nih.govacs.orgchemrxiv.org This method is highly modular and proceeds under mild conditions. acs.org Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Ruthenium(II) and Rhodium(I) Catalysis: Ruthenium and rhodium catalysts are versatile for both hydrogenation and C-C bond formation. Ruthenium(II) catalysts are effective for the diastereoselective cis-hydrogenation of substituted pyridines to access piperidines. nih.gov Additionally, ruthenium-catalyzed ring-closing metathesis (RCM) is a powerful method for constructing piperidine rings from diene precursors. semanticscholar.org Rhodium(I) catalysts have been used in enantioselective [2+2+2] cycloadditions to build polysubstituted piperidines. nih.govnih.gov Furthermore, rhodium-catalyzed transfer hydrogenation is effective for the asymmetric reduction of pyridinium (B92312) salts to chiral piperidines. dicp.ac.cn

Iridium(III) and Cobalt(II) Catalysis: Iridium(III) complexes have emerged as robust catalysts for the ionic hydrogenation of pyridines to furnish a wide array of functionalized piperidines. chemrxiv.orgepfl.ch This method shows excellent tolerance for reducible functional groups like nitro, azide (B81097), and bromide moieties. chemrxiv.org Cobalt(II) catalysts have been shown to mediate radical intramolecular cyclizations of linear amino-aldehydes to produce piperidines. nih.gov

Metal Catalyst Example Reaction Type Substrate/Product Class
Palladium(0/II) [Pd(IPr)(cin)Cl]Suzuki-Miyaura Cross-CouplingN-Acyl-glutarimides
Nickel(0/II) NiBr₂·diglyme / LigandAsymmetric Reductive Arylationα-Arylglutarimides
Ruthenium(II) Grubbs CatalystsRing-Closing Metathesis (RCM)Piperidine synthesis
Ruthenium(II) [RuCl₂(p-cymene)]₂Double Reductive AminationPiperidine synthesis doi.org
Rhodium(I) [Rh(COD)Cl]₂ / Chiral LigandAsymmetric [2+2+2] CycloadditionPolysubstituted Piperidines nih.govnih.gov
Rhodium(II) Rh₂(S-p-Ph-TPCP)₄Asymmetric CyclopropanationGlutarimide derivatives nih.gov
Iridium(III) Cyclometalated Ir(III) ComplexIonic HydrogenationPyridines to Piperidines chemrxiv.orgepfl.ch
Cobalt(II) Co(II) ComplexesRadical CyclizationPiperidine synthesis nih.gov
Gold(I) Au(I) ComplexesOxidative AminationPiperidine synthesis nih.gov

Organocatalytic Processes

Asymmetric organocatalysis, which uses small chiral organic molecules to catalyze stereoselective reactions, has become a fundamental pillar of synthesis. nih.gov Bifunctional organocatalysts, such as those combining a thiourea (B124793) and an amine moiety, are particularly effective as they can activate both reaction partners simultaneously through hydrogen bonding and covalent activation (e.g., enamine/iminium formation). rsc.org While specific applications to this compound are not detailed, the principles are broadly applicable. The acidic α-protons of the glutarimide ring could engage in enamine or enolate-type reactions catalyzed by chiral amines or Brønsted bases. For instance, N-heterocyclic carbene (NHC)-catalyzed intramolecular aza-Michael additions have been used to form piperidine rings, a strategy that could potentially be adapted for functionalizing the dione scaffold. nih.gov

Photochemical Reactions

Photochemical reactions provide unique pathways for constructing complex molecular architectures that are often inaccessible through thermal methods. The [2+2] photocycloaddition is one of the most important and frequently used photochemical reactions in organic synthesis. researchgate.net

Specifically, intramolecular [2+2] photocycloaddition has been successfully employed as a key step in synthetic strategies to create fused bicyclic piperidines. nih.govresearchgate.net In this approach, a piperidine derivative bearing an appropriately tethered alkene undergoes irradiation, leading to the formation of a cyclobutane (B1203170) ring and a bicyclic product. This method has been performed on a gram scale and provides access to novel chemical structures. nih.gov The regioselectivity of such cycloadditions can be controlled, as demonstrated in the intramolecular reactions of dienones promoted by an iridium(III) catalyst under visible light, which yielded bridged cyclobutanes with excellent regioselectivity. nih.gov Quantum chemical studies have been used to investigate the mechanism and selectivity of intramolecular [2+2] photocycloadditions catalyzed by chiral photosensitizers, providing insights that can aid in the design of new reactions. rsc.org This body of work suggests that the this compound core, if appropriately functionalized with an alkene tether, could serve as a substrate for intramolecular photochemical cycloadditions to generate complex, rigid, polycyclic structures.

4 Amino 1 Methylpiperidine 2,6 Dione As a Versatile Synthetic Building Block

Construction of Complex N-Heterocyclic Architectures

The bifunctional nature of 4-Amino-1-methylpiperidine-2,6-dione, possessing both a nucleophilic amino group and electrophilic carbonyl centers, allows it to be a key participant in a variety of cyclization and condensation reactions. Researchers have leveraged these reactive sites to construct fused and spirocyclic N-heterocyclic systems. For instance, the amino group can readily react with dicarbonyl compounds or their equivalents to form new heterocyclic rings, such as pyrazines or pyridines, fused to the piperidine (B6355638) core.

Furthermore, the piperidine-2,6-dione moiety itself can undergo various transformations. The presence of the N-methyl group influences the reactivity and conformational flexibility of the ring system. Synthetic strategies often involve the initial reaction at the more accessible amino group, followed by modifications of the dione (B5365651) structure. This sequential reactivity provides a controlled pathway to complex molecules that are otherwise challenging to synthesize.

Table 1: Examples of N-Heterocyclic Architectures Derived from this compound

Resulting HeterocycleReaction TypeReactant(s)
Pyrido[4,3-b]piperidineCondensation/Cyclization1,3-Dicarbonyl compound
Spiro[piperidine-4,2'-quinazoline]Multi-component reactionIsatoic anhydride (B1165640), Aldehyde
Fused pyrazinopiperidineCondensationα-Diketone

Scaffold for Novel Chemical Entity Synthesis

In the realm of medicinal chemistry and drug discovery, the piperidine-2,6-dione scaffold is a recognized privileged structure, appearing in a number of biologically active compounds. The addition of an amino group at the 4-position of the N-methylated piperidine-2,6-dione provides a critical handle for diversification, allowing for the introduction of a wide array of substituents and functional groups. This capability makes this compound an excellent starting point for the synthesis of novel chemical entities with potential therapeutic applications.

The amino group can be acylated, alkylated, or used in reductive amination reactions to attach various side chains. These modifications can significantly alter the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for biological activity.

Table 2: Modifications of the 4-Amino Group for Scaffold Diversification

ModificationReagent TypeResulting Functional GroupPotential Application
AcylationAcid chloride, AnhydrideAmideIntroduction of pharmacophoric groups
AlkylationAlkyl halideSecondary/Tertiary amineModulation of basicity and lipophilicity
Reductive AminationAldehyde/Ketone, Reducing agentSubstituted amineAttachment of complex side chains
SulfonylationSulfonyl chlorideSulfonamideBioisosteric replacement for amides

Precursor for Advanced Organic Transformations

Beyond its direct use in building heterocyclic systems, this compound can serve as a precursor for more advanced organic transformations. The inherent functionality of the molecule allows for a range of chemical manipulations that can lead to novel and structurally diverse products. For example, the dione moiety can be selectively reduced or can participate in reactions such as the Knoevenagel condensation at the α-carbon to the carbonyl groups, provided the conditions are carefully controlled.

The amino group can be transformed into other functional groups, such as an azide (B81097) or a diazonium salt, which can then undergo further reactions like cycloadditions or Sandmeyer-type reactions. These transformations significantly expand the synthetic utility of the parent compound, enabling access to a broader chemical space.

Applications in Chemical Library Synthesis

The amenability of this compound to a variety of chemical reactions makes it an ideal building block for the synthesis of chemical libraries. In high-throughput screening, diverse collections of compounds are necessary to identify new hits for biological targets. The ability to easily modify the 4-amino position, as well as potentially the piperidine-2,6-dione ring, allows for the parallel synthesis of a large number of derivatives.

By employing combinatorial chemistry approaches, different acylating or alkylating agents can be reacted with the amino group in a systematic manner, leading to the rapid generation of a library of related compounds. This strategy is highly efficient for exploring the structure-activity relationships (SAR) of a particular scaffold.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-Amino-1-methylpiperidine-2,6-dione Chemistry

Direct academic literature on this compound is sparse; however, a robust understanding of its chemistry can be extrapolated from the well-studied principles of its constituent functional groups. The core of the molecule is a piperidine-2,6-dione, a cyclic imide also known as a glutarimide (B196013). This six-membered ring typically adopts a chair conformation to minimize steric strain.

The key features influencing its chemical behavior are:

The Piperidine-2,6-dione Ring: This structure contains two amide-like carbonyl groups, which decrease the basicity of the endocyclic nitrogen atom compared to a simple piperidine (B6355638). The protons adjacent to the carbonyls (at C3 and C5) exhibit some acidity.

The 4-Amino Group: The introduction of a primary amino group at the C4 position provides a key site of basicity and nucleophilicity. In its neutral state, this exocyclic amine is significantly more basic than the endocyclic nitrogen. Conformational analysis of similar 4-substituted piperidines suggests the amino group would preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. nih.gov

The interplay of these groups suggests a molecule with dual reactivity: the nucleophilic amino group at C4 is a prime site for alkylation or acylation, while the dione (B5365651) structure offers potential for reactions at the carbonyl groups or adjacent carbons.

Unexplored Avenues in Synthetic Methodologies and Derivatization

The lack of established, high-yield synthetic routes for this compound presents a significant opportunity for research. Current methodologies for substituted piperidine-2,6-diones can be adapted, suggesting several plausible, yet unexplored, synthetic strategies. researchgate.net

Potential Synthetic Pathways:

Cyclization of N-Methylated Precursors: A promising approach would involve the cyclization of an open-chain precursor already containing the N-methyl group. This could be achieved through methods like Dieckmann condensation or other intramolecular cyclizations of appropriately substituted N-methylated diamides or amino esters.

Post-Cyclization N-Methylation: Another viable route involves the synthesis of a 4-amino-piperidine-2,6-dione precursor, potentially with the amino group protected, followed by methylation of the endocyclic nitrogen. While N-methylation of amino acids and peptides is a well-established field, its application to this specific heterocyclic system remains to be optimized. nih.govnih.gov A general scheme for synthesizing piperidine-2,6-dione derivatives often involves reacting a corresponding amine with glutaric anhydride (B1165640), followed by a cyclization step, for example, using 1,1'-carbonyldiimidazole. researchgate.net

Derivatization Opportunities:

The primary amino group at the C4 position is a versatile handle for creating a library of novel derivatives. Unexplored avenues include:

Acylation: Reaction with various acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones to produce secondary and tertiary amines.

Alkylation: Introduction of various alkyl groups to modify the compound's lipophilicity and steric properties.

These derivatization strategies are fundamental for structure-activity relationship (SAR) studies in drug discovery. mdpi.comresearchgate.net

Table 1: Potential Synthetic Precursors and Reagents

Precursor/ReagentPotential Role in Synthesis
Glutaric AnhydrideForms the five-carbon backbone of the piperidinedione ring. researchgate.net
N-MethylamineSource of the N-methyl group in precursor-based strategies.
4-Aminoglutaric AcidA potential starting material for forming the substituted ring.
Methylating Agents (e.g., CH₃I)Used for post-cyclization N-methylation.
Protecting Groups (e.g., Boc)To selectively protect the 4-amino group during synthesis.

Advancements in Characterization and Computational Studies for Piperidinedione Structures

Spectroscopic Characterization:

The structural features of the molecule would give rise to a distinct spectroscopic fingerprint.

NMR Spectroscopy: In ¹H NMR, a sharp singlet corresponding to the three N-methyl protons would be expected. The proton at C4 (methine) would likely appear as a multiplet. The four methylene (B1212753) protons (at C3 and C5) would be diastereotopic and appear as complex multiplets. ¹³C NMR would show characteristic peaks for the two carbonyl carbons, the N-methyl carbon, and the three distinct ring carbons. nih.govresearchgate.net

IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands for the two C=O groups of the dione structure. The N-H stretching vibrations of the primary amino group would also be prominent. youtube.comresearchgate.net

Mass Spectrometry: High-resolution mass spectrometry would be crucial for confirming the elemental composition.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR Singlet for N-CH₃; Multiplet for H at C4; Complex multiplets for CH₂ groups at C3 and C5; Broad singlet for NH₂.
¹³C NMR Two signals in the carbonyl region (>170 ppm); Signal for C4 (bearing NH₂); Signals for C3/C5; Signal for N-CH₃ carbon.
IR (cm⁻¹) ~3400-3300 (N-H stretch); ~2950 (C-H stretch); ~1720-1680 (C=O stretch, symmetric and asymmetric).
MS (ESI+) Predicted [M+H]⁺ peak at m/z corresponding to C₆H₁₁N₂O₂.

Computational Studies:

Molecular mechanics and quantum chemical calculations, which have been successfully applied to other substituted piperidines, are powerful tools for future research. nih.gov Such studies could:

Determine the lowest energy chair conformation and the energetic barrier for ring inversion.

Quantify the preference for the equatorial versus axial orientation of the 4-amino substituent.

Generate electrostatic potential maps to predict sites of electrophilic and nucleophilic attack.

Model the molecule's interaction with biological targets, providing a foundation for rational drug design.

Emerging Roles in Advanced Organic Synthesis Research

The piperidinedione scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds. rsc.org The unique bifunctionality of this compound positions it as a highly valuable, yet underutilized, building block in advanced organic synthesis.

Its emerging roles are projected in:

Scaffold for Combinatorial Chemistry: The presence of two distinct nitrogen atoms—the endocyclic tertiary amine and the exocyclic primary amine—allows for orthogonal functionalization. This enables the rapid synthesis of diverse molecular libraries for high-throughput screening.

Intermediate for Complex Natural Product Synthesis: The rigid, functionalized core can serve as a key intermediate in the total synthesis of complex alkaloids and other natural products containing the piperidine motif. whiterose.ac.uk

Fragment-Based Drug Discovery: As a small, functionalized molecule, it is an ideal candidate for fragment-based approaches to discovering new therapeutic agents.

Development of Targeted Protein Degraders: The glutarimide moiety is the cornerstone of cereblon (CRBN) binders used in Proteolysis Targeting Chimeras (PROTACs). nih.gov The 4-amino group on this N-methylated scaffold provides a novel and unexplored attachment point for linkers, potentially leading to the development of new degraders with unique properties and improved stability.

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-1-methylpiperidine-2,6-dione using factorial experimental design?

Methodological Answer: Factorial design allows systematic variation of parameters (e.g., temperature, catalyst concentration, reaction time) to identify optimal conditions. For example, a 2³ factorial design could test high/low levels of three critical variables. Statistical tools like ANOVA can analyze interactions between parameters. Post-optimization, reactor design principles (e.g., flow dynamics, heat transfer) should be applied to scale reactions while maintaining yield .

VariableLow LevelHigh Level
Temperature60°C80°C
Catalyst Concentration0.1 M0.3 M
Reaction Time2 h4 h

Q. What safety protocols are critical when handling this compound in academic laboratories?

Methodological Answer:

  • Use fume hoods for all synthesis steps to avoid inhalation .
  • Wear PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
  • Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams before handling hazardous materials .
  • Batch-specific safety data must be cross-checked via certificates of analysis (CoA) for impurities or reactivity risks .

Q. How can researchers validate the purity of this compound using analytical methods?

Methodological Answer:

  • Chromatography: HPLC with UV detection (λ = 254 nm) and a C18 column to separate and quantify impurities.
  • Spectroscopy: ¹H/¹³C NMR to confirm structural integrity and assess deuteration solvents (e.g., DMSO-d6).
  • Reference Standards: Compare retention times and spectral data against certified reference materials (e.g., 4-Anilino-1-Boc-piperidine analogs) .

Advanced Research Questions

Q. How can computational simulations enhance the understanding of this compound's reactivity and biological interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding affinities to biological targets (e.g., enzymes) using software like GROMACS or AMBER.
  • Quantum Chemistry: DFT calculations (e.g., Gaussian) to predict reaction pathways and transition states.
  • AI Integration: COMSOL Multiphysics coupled with machine learning can optimize reaction conditions and predict byproducts .

Q. How should researchers address contradictory data in studies investigating the biological activity of this compound?

Methodological Answer:

  • Comparative Analysis: Replicate experiments under standardized conditions (e.g., pH, solvent, cell lines) to isolate variables .
  • Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify trends or outliers.
  • Epistemological Frameworks: Re-evaluate ontological assumptions (e.g., target specificity vs. off-target effects) to refine hypotheses .

Q. What role does AI play in optimizing the synthesis and application of this compound?

Methodological Answer:

  • Autonomous Experimentation: AI-driven platforms (e.g., robotic labs) adjust parameters in real-time based on sensor feedback.
  • Data Mining: Natural language processing (NLP) extracts synthesis protocols from literature for cross-validation.
  • Predictive Modeling: Neural networks trained on reaction databases forecast yields and side reactions, reducing trial-and-error .

Q. How can enzyme etching methodologies be adapted to study this compound's interactions with biomaterials?

Methodological Answer:

  • Enzyme Immobilization: Use lipases or proteases on solid supports to catalyze reactions under mild conditions (e.g., 25°C, pH 7).
  • Surface Analysis: SEM/EDS post-etching to assess material morphology and binding efficiency.
  • Teaching Integration: Design undergraduate experiments to evaluate enzyme-substrate kinetics, fostering research literacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.